[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate
Overview
Description
[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters, hydroxyls, and ketones
Mechanism of Action
Target of Action
It is known to be used as a biochemical reagent in life science research .
Result of Action
A related compound, l-ascorbyl 2,6-dipalmitate, has been shown to inhibit biofilm formation and virulence in methicillin-resistant staphylococcus aureus (mrsa) and prevent triacylglyceride accumulation in caenorhabditis elegans .
Biochemical Analysis
Biochemical Properties
L-Ascorbyl 2,6-Dibutyrate plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with free radicals, where it acts as a scavenger, neutralizing these reactive species and preventing cellular damage. Additionally, L-Ascorbyl 2,6-Dibutyrate can regenerate other antioxidants, such as alpha-tocopherol (Vitamin E), through synergistic interactions . This compound also interacts with flavonoids, enhancing their antioxidant effects .
Cellular Effects
L-Ascorbyl 2,6-Dibutyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in fatty acid synthesis and insulin signaling . This compound also affects the survival of methicillin-resistant Staphylococcus aureus (MRSA) in the presence of oxidative stressors, indicating its role in enhancing cellular defense mechanisms . Furthermore, L-Ascorbyl 2,6-Dibutyrate can inhibit biofilm formation and virulence in MRSA, showcasing its potential in antimicrobial applications .
Molecular Mechanism
At the molecular level, L-Ascorbyl 2,6-Dibutyrate exerts its effects through various mechanisms. It participates in free radical scavenging, where it donates electrons to neutralize reactive oxygen species (ROS). This compound also interacts with flavonoid radicals, facilitating their regeneration and enhancing their antioxidant capacity . Additionally, L-Ascorbyl 2,6-Dibutyrate can modulate the activity of enzymes involved in fatty acid synthesis and insulin signaling, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ascorbyl 2,6-Dibutyrate can change over time. This compound is relatively stable under controlled conditions, but its stability can be affected by factors such as temperature and exposure to light. Over time, L-Ascorbyl 2,6-Dibutyrate may degrade, leading to a reduction in its antioxidant capacity . Long-term studies have shown that this compound can maintain its bioactivity, but its efficacy may decrease with prolonged storage .
Dosage Effects in Animal Models
The effects of L-Ascorbyl 2,6-Dibutyrate vary with different dosages in animal models. At lower doses, it exhibits antioxidant and anti-inflammatory properties, while higher doses may lead to toxic effects. Studies have shown that L-Ascorbyl 2,6-Dibutyrate can mitigate triacylglyceride accumulation without affecting food consumption or reproduction in Caenorhabditis elegans . Excessive doses may result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
L-Ascorbyl 2,6-Dibutyrate is involved in various metabolic pathways, including those related to fatty acid synthesis and insulin signaling. It interacts with enzymes such as stearoyl-coenzyme A desaturase-1, influencing the synthesis of fatty acids . This compound also affects the expression of genes involved in metabolic processes, thereby modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, L-Ascorbyl 2,6-Dibutyrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability, with a tendency to accumulate in specific cellular compartments .
Subcellular Localization
L-Ascorbyl 2,6-Dibutyrate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and enhancing its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate typically involves multiple steps, including esterification, hydroxylation, and ketonization. One common method involves the esterification of a suitable precursor with butanoic acid under acidic conditions, followed by hydroxylation using a suitable oxidizing agent. The final step involves the formation of the furan ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other butanoate esters and furan derivatives, such as:
- [(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] acetate
- [(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] propanoate
Uniqueness
What sets [(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate apart from similar compounds is its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-3-5-9(16)20-7-8(15)12-11(18)13(14(19)22-12)21-10(17)6-4-2/h8,12,15,18H,3-7H2,1-2H3/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWCTCPRAYDEB-PRHODGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Ascorbyl 2,6-Dibutyrate compare to ascorbic acid in terms of stability and its effect on anthocyanin degradation in beverages?
A1: L-Ascorbyl 2,6-Dibutyrate shows promise as a potential substitute for ascorbic acid in beverages to reduce color degradation. Ascorbic acid, while an important antioxidant and vitamin C source, degrades quickly in acidic beverages and can accelerate the degradation of anthocyanins, the natural pigments responsible for color. [] Research suggests that certain ascorbic acid derivatives, including L-Ascorbyl 2,6-Dibutyrate, may offer better stability and reduce the negative impact on anthocyanin stability, thus preserving beverage color. []
Q2: What is the potential of L-Ascorbyl 2,6-Dibutyrate in combination with other antiviral drugs?
A2: Computational studies have explored the potential of L-Ascorbyl 2,6-Dibutyrate in combination therapy, particularly with anti-HIV drugs like darunavir, for treating SARS-CoV-2. [] Molecular docking simulations suggest that L-Ascorbyl 2,6-Dibutyrate may enhance the inhibitory activity of darunavir against the SARS-CoV-2 main protease. [] While this research is preliminary and requires further validation, it suggests that L-Ascorbyl 2,6-Dibutyrate, potentially by itself or in combination therapies, could be a valuable avenue for developing new antiviral treatments.
Q3: How does L-Ascorbyl 2,6-Dibutyrate interact with thiols in a biological context?
A3: Research indicates a complex interplay between L-Ascorbyl 2,6-Dibutyrate and thiols like 2-mercapto-1-methylimidazole (MMI), a glutathione analog. [] Studies using benzoyl peroxide-induced methyl methacrylate polymerization show that while L-Ascorbyl 2,6-Dibutyrate can act as a co-antioxidant with quercetin, its interaction with curcumin leads to ascorbate co-oxidation, potentially contributing to cancer cell apoptosis. [] This finding highlights the potential of L-Ascorbyl 2,6-Dibutyrate in influencing the redox balance within cells.
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